![molecular formula C26H47NO3S B14499918 2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid CAS No. 64844-43-5](/img/structure/B14499918.png)
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid is a synthetic organic compound that belongs to the class of alkylbenzene sulfonates. This compound is characterized by its long alkyl chain and a sulfonic acid group attached to a benzene ring. It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid typically involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. The reaction is carried out under controlled temperatures to ensure the formation of the desired sulfonic acid group . The process can be summarized as follows:
Alkylation: Benzene is alkylated with dodecyl chloride in the presence of a catalyst such as aluminum chloride to form dodecylbenzene.
Sulfonation: Dodecylbenzene is then sulfonated using sulfuric acid or oleum to introduce the sulfonic acid group, resulting in dodecylbenzene sulfonic acid.
Amination: The sulfonic acid derivative is further reacted with octylamine to introduce the octylamino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Nitrated or halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better mixing of immiscible substances. It interacts with cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane .
Comparación Con Compuestos Similares
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the octylamino group.
Sodium dodecylbenzenesulfonate: A common surfactant used in detergents.
Linear alkylbenzene sulfonates: A class of compounds with varying alkyl chain lengths and sulfonic acid groups.
Uniqueness
2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid is unique due to the presence of the octylamino group, which enhances its surfactant properties and makes it suitable for specialized applications in scientific research and industry .
Propiedades
Número CAS |
64844-43-5 |
|---|---|
Fórmula molecular |
C26H47NO3S |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
2-[12-(octylamino)dodecyl]benzenesulfonic acid |
InChI |
InChI=1S/C26H47NO3S/c1-2-3-4-5-13-18-23-27-24-19-14-11-9-7-6-8-10-12-15-20-25-21-16-17-22-26(25)31(28,29)30/h16-17,21-22,27H,2-15,18-20,23-24H2,1H3,(H,28,29,30) |
Clave InChI |
WZLGDIBAJPTFRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


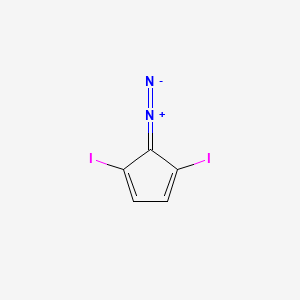
![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)
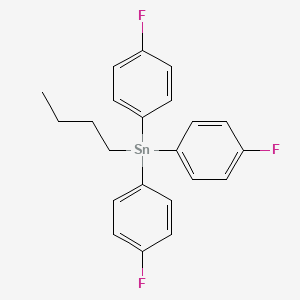
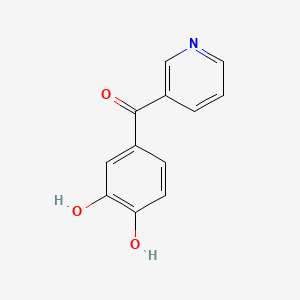
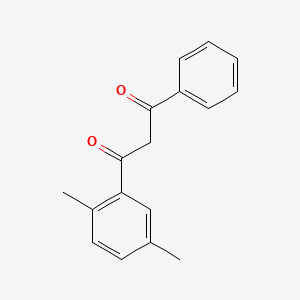
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)
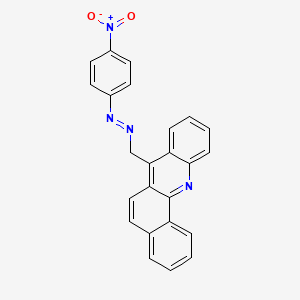
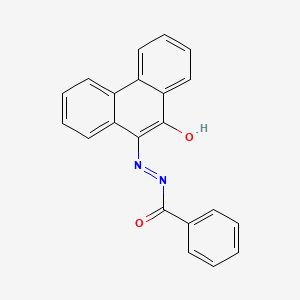
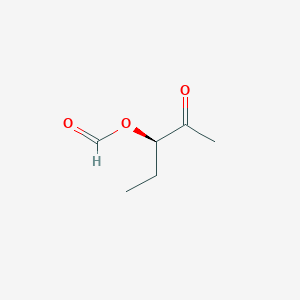
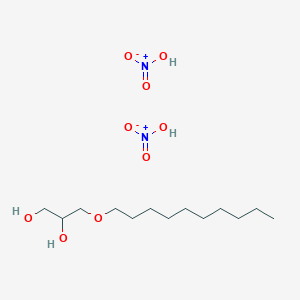
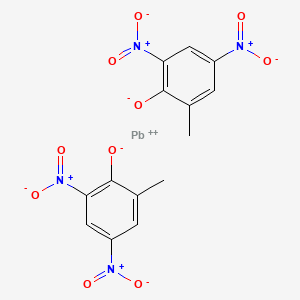
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
